N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide
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Overview
Description
“N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide” appears to be a complex organic compound. Unfortunately, there is no specific information available about this compound123.
Synthesis Analysis
While the exact synthesis process for “N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide” is not available, a related compound, N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide, is synthesized through a two-step reaction involving the reaction of 2-bromo-4’-methylacetophenone with thiourea4.
Molecular Structure Analysis
The molecular structure of “N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide” is not available. However, a related compound, N-(2-Benzoyl-4-methylphenyl)-2-bromobenzamide, has a molecular formula of C21H16BrNO25.Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving "N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide"675.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide” are not available. However, a related compound, N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide, is a poorly soluble compound in water and exhibits moderate solubility in organic solvents such as methanol and ethanol4.Scientific Research Applications
NMR Spectroscopy and Chemical Analysis
NMR Spectroscopy of Chiral Association Complexes : Studies have utilized NMR spectroscopy to investigate the barrier to rotation about the C(sp2)C(aryl) bond in benzoyl compounds, including derivatives of benzamides. This research offers insights into the molecular dynamics and structural analysis of benzamide derivatives (Holǐk & Mannschreck, 1979).
Chemical Synthesis and Reactivity
Cyclization to Quinazolinones : The acylation of amino derivatives with substituted benzoyl chlorides to form benzoylamino derivatives, leading to cyclization and the formation of quinazolinones, demonstrates the reactivity and potential synthetic applications of benzamides in medicinal chemistry and organic synthesis (Hanusek et al., 2006).
Material Science and Catalysis
Decomposition into Benzamides and Thiobenzamides : The study on the decomposition of benzoylthioureas into benzamides under solvent-free conditions using iodine-alumina as the catalyst contributes to the understanding of chemical transformations and catalysis involving benzamide derivatives (Nahakpam et al., 2015).
Antioxidant Properties
Amino-Substituted Benzamide Derivatives as Antioxidants : The preparation and evaluation of N-arylbenzamides for their antioxidant capacity through experimental and computational studies highlight the potential application of benzamide derivatives in developing antioxidants (Perin et al., 2018).
Safety And Hazards
There is no specific safety and hazard information available for “N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide”. However, it is generally recommended that standard safety precautions are taken during handling and experimentation89.
Future Directions
The future directions for the research and development of “N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide” are not known. However, related compounds have been used extensively in scientific research due to their multifunctional properties1011.
Please note that this information is based on related compounds and may not accurately represent “N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide”. Further research is needed to provide a comprehensive analysis of this specific compound. It’s always recommended to consult with a chemistry professional or refer to peer-reviewed sources for more accurate information.
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-15-8-13-20(19(14-15)21(24)16-6-4-3-5-7-16)23-22(25)17-9-11-18(26-2)12-10-17/h3-14H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBYKITWBXUQDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide |
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